molecular formula C23H20N6O3S B2698510 N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1206999-87-2

N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2698510
M. Wt: 460.51
InChI Key: KTVKIBFGHLKRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The molecular formula tells you which atoms are present in the compound and in what proportions. The structural formula shows how those atoms are connected .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D shape of the molecule. Techniques used could include X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This could involve looking at what reactants are needed, what the products are, and what conditions are needed for the reaction to occur .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Molecular Docking

One study detailed the synthesis of N-substituted acetamides, including analogues similar in structure to the specified compound, through conventional and microwave-assisted protocols. These compounds were evaluated for their enzyme inhibitory activities against bovine carbonic anhydrase and cholinesterase enzymes, showcasing their potential therapeutic applications. Molecular docking studies were carried out to explore their binding modes, suggesting a foundation for drug design based on enzyme inhibition (Virk et al., 2018).

Catalytic Hydrogenation for Synthesis

Another study presented a green synthesis approach for N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlighting the use of novel catalysts for efficient production and potential environmental benefits (Zhang, 2008).

Anticancer Evaluation

Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, structurally related to the specified compound, demonstrated significant anticancer activities against various cancer cell lines. This study underscores the potential of such compounds in cancer therapy, offering insights into their mechanism of action and therapeutic efficacy (Zyabrev et al., 2022).

Antimicrobial Studies

Synthesis and evaluation of N-substituted sulfanilamide derivatives revealed their structural characteristics and antimicrobial activities. This research highlights the versatility of acetamide derivatives in developing new antimicrobial agents, with potential applications in combating resistant microbial strains (Lahtinen et al., 2014).

Safety And Hazards

Safety and hazards would involve looking at how the compound might be harmful. This could include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-31-17-7-3-15(4-8-17)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)33-14-21(30)24-16-5-9-18(32-2)10-6-16/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSSSCRZIWPCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.